

# LEQ803 in Oncology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**LEQ803**, also known as N-Desmethyl Ribociclib or M4, is a principal active metabolite of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Ribociclib.[1][2] Ribociclib is an established therapeutic agent in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[3] Understanding the pharmacological profile of its metabolites is crucial for a comprehensive assessment of the drug's overall activity and safety. This technical guide provides an in-depth overview of **LEQ803**, focusing on its mechanism of action, preclinical data, and the experimental methodologies used for its characterization. The information is presented to support oncology researchers, scientists, and professionals in drug development in their understanding of this key metabolite.

# Introduction to LEQ803 and its Parent Compound, Ribociclib

Ribociclib is a selective, orally bioavailable small molecule inhibitor of CDK4 and CDK6.[4] These kinases are fundamental drivers of the cell cycle, and their inhibition by Ribociclib leads to cell cycle arrest at the G1 phase, thereby preventing cancer cell proliferation.[5][6] **LEQ803** is formed in vivo through the metabolism of Ribociclib, primarily by the cytochrome P450 enzyme CYP3A4.[7] While Ribociclib is the major circulating component, **LEQ803** is one of its



most abundant plasma metabolites and exhibits a pharmacological activity that contributes to the overall clinical profile of Ribociclib.[1]

# Mechanism of Action: The CDK4/6-Cyclin D-Rb Pathway

The primary mechanism of action of **LEQ803**, mirroring that of its parent compound Ribociclib, is the inhibition of the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway. This pathway is a critical regulator of the G1-S phase transition in the cell cycle.[6]

In cancer cells with a functional Rb pathway, hyperactivation of CDK4 and CDK6 leads to the phosphorylation of the Rb protein. Phosphorylated Rb (pRb) releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and progression into the S phase. By inhibiting CDK4 and CDK6, **LEQ803** prevents the phosphorylation of Rb, maintaining it in its active, hypophosphorylated state. This active Rb sequesters E2F, thereby blocking the G1-S transition and inducing cell cycle arrest.[5]



Click to download full resolution via product page

**Caption:** Simplified signaling pathway of **LEQ803**-mediated CDK4/6 inhibition.

### Preclinical and In Vitro Data



While extensive clinical data is available for Ribociclib, the characterization of **LEQ803** primarily comes from preclinical and in vitro studies. These studies are essential for understanding the metabolite's contribution to the overall pharmacological effect of the parent drug.

## **In Vitro Activity**

The in vitro pharmacological activity of **LEQ803** has been assessed through cell cycle profiling using flow cytometry. These experiments have demonstrated that **LEQ803** is an active inhibitor of the cell cycle, albeit with a lower potency compared to Ribociclib.[1]

| Compound    | IC50 for G1 Arrest (μΜ)[1] | Relative Potency to<br>Ribociclib |
|-------------|----------------------------|-----------------------------------|
| Ribociclib  | 0.053                      | 1x                                |
| LEQ803 (M4) | 0.24                       | ~0.22x (5-fold lower)             |

#### **Pharmacokinetics**

Pharmacokinetic studies in humans have provided valuable data on the exposure of **LEQ803** relative to Ribociclib. Following oral administration of Ribociclib, **LEQ803** exhibits a pharmacokinetic profile that is parallel to the parent drug.[1]

| Parameter                               | Ribociclib[1] | LEQ803 (M4)[1] |
|-----------------------------------------|---------------|----------------|
| Tmax (hours) after repeated 600 mg dose | ~2.4          | ~4.0           |
| T1/2 (hours) after repeated 600 mg dose | ~32.0         | ~31.4          |
| AUC0–24 h relative to<br>Ribociclib     | 100%          | ~8%            |

Based on its in vivo exposure and relative in vitro pharmacological activity, **LEQ803** is not considered to have a clinically relevant contribution to the overall pharmacological activity of Ribociclib at the therapeutic dose.[1]



## **Off-Target Activity**

An assessment of the off-target activity of **LEQ803** was conducted on a panel of G protein-coupled receptors (GPCRs), transporters, ion channels, nuclear receptors, and enzymes. While Ribociclib showed some off-target activities, the specific off-target profile of **LEQ803** has been evaluated to ensure a comprehensive understanding of the drug's safety profile.

## **Experimental Protocols**

The characterization of **LEQ803** involves a series of established in vitro and analytical methodologies. Below are detailed descriptions of the key experimental protocols.

### In Vitro Metabolism of Ribociclib

The in vitro metabolism of Ribociclib to form **LEQ803** is typically investigated using human liver microsomes (HLMs) or recombinant human cytochrome P450 enzymes.





Click to download full resolution via product page

Caption: Workflow for in vitro metabolism studies of Ribociclib.

#### Methodology:

- Incubation Mixture Preparation: A typical incubation mixture contains Ribociclib, human liver microsomes (or recombinant CYP3A4), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).
- Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPHgenerating system or NADPH.



- Incubation: The mixture is incubated at 37°C for a specified period.
- Termination of Reaction: The reaction is terminated by adding a quenching solution, such as acetonitrile or methanol, which also serves to precipitate proteins.
- Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is collected.
- LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify Ribociclib and its metabolites, including LEQ803.

## **CDK4/6 Kinase Activity Assay**

To determine the direct inhibitory effect of **LEQ803** on CDK4 and CDK6, a biochemical kinase assay is employed. This assay measures the phosphorylation of a substrate by the purified enzyme in the presence and absence of the inhibitor.

#### Methodology:

- Reaction Components: The assay is typically performed in a multi-well plate format and includes purified recombinant CDK4/Cyclin D and CDK6/Cyclin D enzymes, a suitable substrate (e.g., a fragment of the Rb protein), and ATP (often radiolabeled, e.g., [y-33P]ATP).
- Inhibitor Addition: Serial dilutions of LEQ803 (and Ribociclib as a positive control) are added to the wells.
- Initiation and Incubation: The kinase reaction is initiated by the addition of the enzyme or ATP and incubated at room temperature for a defined period.
- Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done through various methods, including:
  - Radiometric Assay: Capturing the radiolabeled phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter.
  - Luminescence-based Assay: Using a system like ADP-Glo<sup>™</sup>, which measures the amount of ADP produced during the kinase reaction.



Data Analysis: The percentage of inhibition is calculated for each concentration of LEQ803,
 and the IC50 value is determined by fitting the data to a dose-response curve.

## **Cell-Based Proliferation and Cell Cycle Arrest Assays**

Cell-based assays are crucial for evaluating the pharmacological activity of **LEQ803** in a more physiologically relevant context.



Click to download full resolution via product page

Caption: General workflow for cell-based assays to assess LEQ803 activity.

#### Methodology:

- Cell Culture: A suitable cancer cell line with an intact Rb pathway (e.g., MCF-7 breast cancer cells) is cultured under standard conditions.
- Treatment: Cells are treated with various concentrations of LEQ803.
- Incubation: Cells are incubated with the compound for a period that allows for effects on proliferation and the cell cycle to be observed (typically 24-72 hours).



#### • Endpoint Analysis:

- Proliferation Assay: The effect on cell proliferation can be measured using various methods, such as direct cell counting, or assays that measure DNA content (e.g., using fluorescent dyes like SYBR Green).
- Cell Cycle Analysis: To determine the effect on cell cycle distribution, cells are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry. An accumulation of cells in the G1 phase is indicative of CDK4/6 inhibition.
- Western Blotting: To confirm the mechanism of action, protein lysates from treated cells can be analyzed by Western blotting to assess the phosphorylation status of Rb at CDK4/6-specific sites (e.g., Ser780, Ser795). A decrease in pRb levels indicates target engagement.

## Conclusion

**LEQ803** is a significant metabolite of Ribociclib that demonstrates in vitro activity as a CDK4/6 inhibitor, albeit with lower potency than its parent compound. Its formation, primarily through CYP3A4-mediated metabolism, and its pharmacokinetic profile have been well-characterized. While its direct contribution to the overall clinical efficacy of Ribociclib is considered minor due to its lower exposure and potency, a thorough understanding of its pharmacology is essential for a complete assessment of the drug. The experimental protocols outlined in this guide provide a framework for the continued investigation of **LEQ803** and other drug metabolites in oncology research. This knowledge is critical for the development of safer and more effective cancer therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]



- 2. In silico and in vitro metabolism of ribociclib: a mass spectrometric approach to bioactivation pathway elucidation and metabolite profiling PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CDK4/6 in patients with cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An integrated assessment of the ADME properties of the CDK4/6 Inhibitor ribociclib utilizing preclinical in vitro, in vivo, and human ADME data PMID: 32524755 | MCE [medchemexpress.cn]
- To cite this document: BenchChem. [LEQ803 in Oncology Research: A Technical Guide].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3180018#leq803-in-oncology-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com